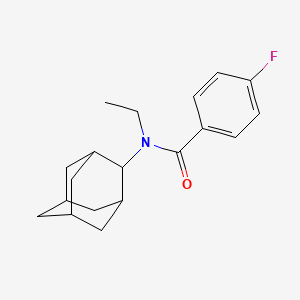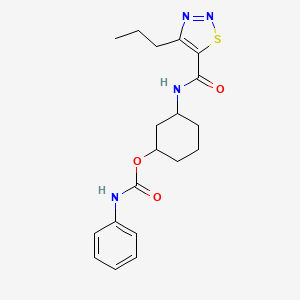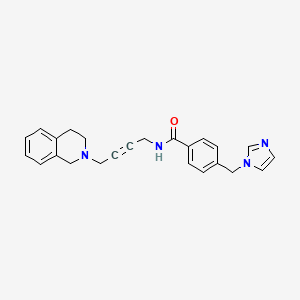
N-(ADAMANTAN-2-IL)-N-ETIL-4-FLUOROBENZAMIDA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE is a synthetic organic compound that features an adamantane moiety, an ethyl group, and a fluorobenzamide structure. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties.
Aplicaciones Científicas De Investigación
N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to the bioactive properties of adamantane derivatives.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand the interaction of adamantane derivatives with biological targets, such as enzymes and receptors.
Mecanismo De Acción
Target of Action
Similar adamantane-containing compounds have been reported to target enzymes like soluble epoxide hydrolase (seh) , which plays a crucial role in the arachidonic acid cascade .
Mode of Action
It can be inferred from related studies that adamantane derivatives may interact with their targets through a key-lock model , potentially altering the function of the target enzyme or receptor.
Biochemical Pathways
Related adamantane derivatives have been found to be involved in the arachidonic acid cascade , potentially affecting the conversion of fatty acid epoxides into vicinal diols .
Pharmacokinetics
It is known that the introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the solubility of similar compounds .
Result of Action
Related adamantane derivatives have shown antiarrhythmic activity in models of calcium chloride and aconitin arrhythmia .
Action Environment
The stability of similar adamantane derivatives has been reported to be high, with some compounds being thermally stable up to a temperature of about 150°c .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE typically involves the reaction of 2-(adamantan-2-yl)ethanamine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group in the benzamide structure can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(ADAMANTAN-2-YL)-N-METHYL-4-FLUOROBENZAMIDE
- N-(ADAMANTAN-2-YL)-N-ETHYL-4-CHLOROBENZAMIDE
- N-(ADAMANTAN-2-YL)-N-ETHYL-4-BROMOBENZAMIDE
Uniqueness
N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for medicinal chemistry research .
Propiedades
IUPAC Name |
N-(2-adamantyl)-N-ethyl-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO/c1-2-21(19(22)14-3-5-17(20)6-4-14)18-15-8-12-7-13(10-15)11-16(18)9-12/h3-6,12-13,15-16,18H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNHIXKSYPKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2569148.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(4-acetamidobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B2569151.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2569152.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride](/img/structure/B2569153.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide](/img/structure/B2569155.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2569156.png)

![4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B2569159.png)
![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)



